Synthesis of Potent and Selective Urokinase (uPA) Inhibitors from the 1,4-Dichloro-7-sulfonyl Scaffold
The 1,4-dichloroisoquinoline-7-sulfonyl chloride scaffold is a direct precursor for synthesizing 1-(7-sulfonamidoisoquinolinyl)guanidines, a class of potent and highly selective urokinase-type plasminogen activator (uPA) inhibitors [1]. This study demonstrates that the 7-sulfonamide functionality, derived from the sulfonyl chloride, is essential for achieving high potency. In contrast, earlier generations of 1-isoquinolinylguanidines lacking the 7-sulfonamide group exhibited lower potency and selectivity.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) of downstream product |
|---|---|
| Target Compound Data | Downstream product derived from 1,4-dichloroisoquinoline-7-sulfonyl chloride scaffold (Compound 26): Ki = 10 nM against uPA |
| Comparator Or Baseline | Earlier 1-isoquinolinylguanidines lacking the 7-sulfonamide group (implicit baseline): Not quantified, but described as having enhanced potency upon addition of the 7-sulfonamide group. |
| Quantified Difference | The introduction of the 7-sulfonamide group, synthesized from this sulfonyl chloride, enabled a compound with Ki = 10 nM and 4000-fold selectivity over other serine proteases. |
| Conditions | In vitro enzyme inhibition assay against purified human uPA. |
Why This Matters
Procurement of this specific sulfonyl chloride enables access to a validated pharmacophore essential for achieving nanomolar potency in uPA inhibitors, a result not attainable with non-7-substituted isoquinoline analogs.
- [1] Barber, C. G., Dickinson, R. P., & Fish, P. V. (2004). Selective urokinase-type plasminogen activator (uPA) inhibitors. Part 3: 1-isoquinolinylguanidines. Bioorganic & Medicinal Chemistry Letters, 14(12), 3227-3230. View Source
